molecular formula C17H11ClFN3O2 B11374614 1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11374614
M. Wt: 343.7 g/mol
InChI Key: GFDSYYPNMXJDJL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-fluorobenzohydrazide, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:

  • 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea
  • 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-chlorophenyl)biguanide hydrochloride

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H11ClFN3O2

Molecular Weight

343.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11ClFN3O2/c18-11-1-7-14(8-2-11)22-10-9-15(23)16(21-22)17(24)20-13-5-3-12(19)4-6-13/h1-10H,(H,20,24)

InChI Key

GFDSYYPNMXJDJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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